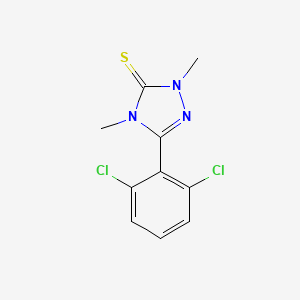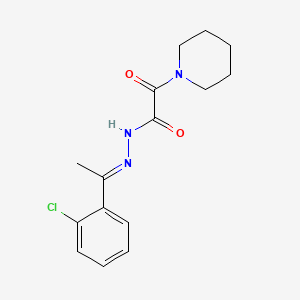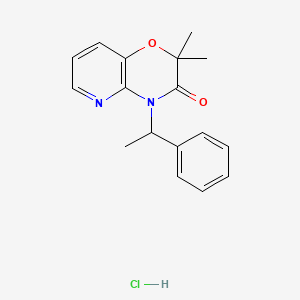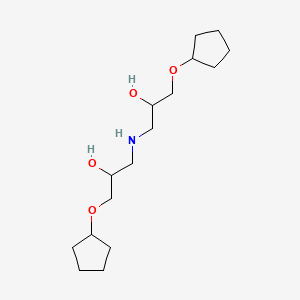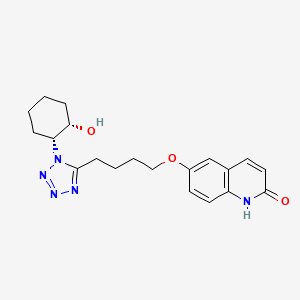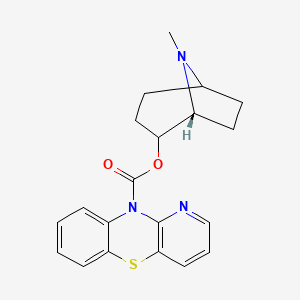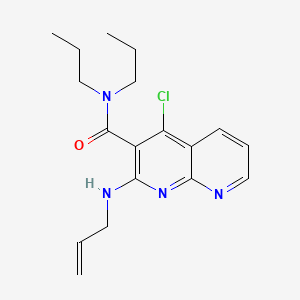
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often utilize scalable and eco-friendly approaches. These methods may include the use of water-soluble catalysts for reactions in aqueous media under air atmosphere, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted compounds with enhanced biological activity .
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- involves its interaction with molecular targets such as mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cytotoxic effects in cancer cells, leading to cell death. Additionally, its anti-inflammatory activity is mediated through the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- is unique due to its specific substituents, which enhance its cytotoxic and anti-inflammatory properties compared to other 1,8-naphthyridine derivatives . The presence of the 4-chloro, N,N-dipropyl, and 2-(2-propenylamino) groups contributes to its distinct mechanism of action and potential therapeutic applications.
Properties
CAS No. |
156991-97-8 |
|---|---|
Molecular Formula |
C18H23ClN4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-chloro-2-(prop-2-enylamino)-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-4-9-20-17-14(18(24)23(11-5-2)12-6-3)15(19)13-8-7-10-21-16(13)22-17/h4,7-8,10H,1,5-6,9,11-12H2,2-3H3,(H,20,21,22) |
InChI Key |
ZJXLUKUCHQLYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


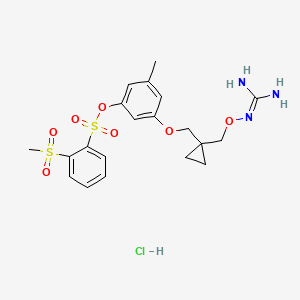
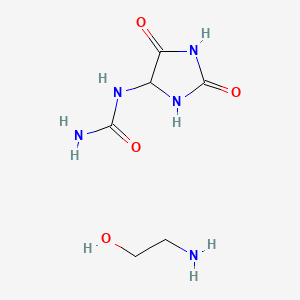
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
